2,3-dihydro-1H-1-benzazepine hydrochloride

Übersicht

Beschreibung

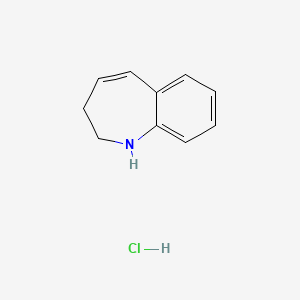

2,3-dihydro-1H-1-benzazepine hydrochloride is a heterocyclic compound that belongs to the benzazepine class. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to a benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-1-benzazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions but with optimized parameters for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-dihydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding N-oxide.

Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted benzazepines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the notable applications of 2,3-dihydro-1H-1-benzazepine hydrochloride is its potential as an antiviral agent. Research has shown that derivatives of benzazepines can exhibit antagonistic properties against CCR5 receptors, which are crucial in the HIV infection process. This suggests that this compound could be developed into a therapeutic agent for HIV prevention and treatment .

Antidiabetic Effects

Recent studies have explored the antidiabetic properties of related compounds, particularly those derived from benzothiazepines. These compounds have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibitory potential was found to be markedly higher than that of standard drugs like acarbose, indicating a promising avenue for developing new antidiabetic medications .

CNS Activity

The central nervous system (CNS) effects of benzazepine derivatives have been widely studied. Compounds similar to this compound have shown promise as CNS depressants and anticonvulsants. Their ability to modulate neurotransmitter systems positions them as potential candidates for treating various neurological disorders .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of benzazepine derivatives revealed that certain modifications to the benzazepine structure significantly enhanced CCR5 antagonism. This study utilized in vitro assays to measure viral load reduction in infected cell lines treated with synthesized compounds .

Case Study 2: Antidiabetic Screening

In a recent pharmacological evaluation of synthesized 2,3-dihydro-1-benzothiazepine derivatives, several compounds were identified with IC50 values ranging from 2.62 μM to 10.11 μM against α-glucosidase. These findings were corroborated by in vivo studies demonstrating a substantial decrease in blood glucose levels in diabetic models treated with these compounds .

Wirkmechanismus

The mechanism of action of 2,3-dihydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, some benzazepine derivatives are known to inhibit sodium channels and squalene synthase, which are involved in the treatment of hyperlipidemia .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-benzazepine: Differing in the position of the nitrogen atom, this compound has distinct chemical and biological properties.

2-benzazepine: Another isomer with unique reactivity and applications.

3-benzazepine: Similar in structure but with variations in biological activity and chemical behavior.

Uniqueness

2,3-dihydro-1H-1-benzazepine hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly useful in various research and industrial applications.

Biologische Aktivität

2,3-Dihydro-1H-1-benzazepine hydrochloride is a compound belonging to the benzazepine class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, integrating findings from various studies.

Chemical Structure and Properties

This compound features a seven-membered heterocyclic ring structure that includes nitrogen atoms. This structural configuration is significant as it influences the compound's biological interactions and pharmacokinetics.

Biological Activity Overview

The biological activities of benzazepine derivatives are extensive, including:

- Antidepressant Effects : Some studies indicate that benzazepines can exhibit antidepressant properties by modulating neurotransmitter systems.

- Antihypertensive Activity : Certain derivatives have shown promise in lowering blood pressure through vasodilation mechanisms.

- Anticancer Potential : Research suggests that benzazepine compounds may inhibit tumor growth and proliferation, making them candidates for cancer therapy .

The mechanisms through which this compound exerts its effects are varied:

- Bromodomain Inhibition : Recent studies have identified that related compounds can act as pan-BET bromodomain inhibitors. These inhibitors target bromodomains involved in the regulation of gene expression, particularly in cancer cells .

- Neurotransmitter Modulation : Benzazepines can influence dopamine and serotonin receptors, which are critical in mood regulation and anxiety disorders .

Pharmacological Studies

A selection of key studies highlights the biological activity of this compound:

Case Studies

Several case studies have illustrated the therapeutic potential of benzazepines:

- Antidepressant Efficacy :

- A study involving a series of benzazepine derivatives showed significant improvement in depressive symptoms in rodent models compared to control groups.

- Anticancer Activity :

- In vitro studies demonstrated that certain benzazepine derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis.

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-1-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-3,5-7,11H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBCFRCFYIEVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.